molecular formula C20H24N2O3 B14960291 1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-phenoxypropan-1-one

1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-phenoxypropan-1-one

Cat. No.: B14960291
M. Wt: 340.4 g/mol
InChI Key: IKFFQRNLKOUNNA-UHFFFAOYSA-N
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Description

1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-phenoxypropan-1-one is a compound of interest in various scientific fields due to its unique chemical structure and potential applications This compound is part of the piperazine family, which is known for its diverse pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-phenoxypropan-1-one typically involves the reaction of 1-(2-methoxyphenyl)piperazine with phenoxypropanone under specific conditions. One common method includes the use of a catalyst such as Yb(OTf)3 in acetonitrile to facilitate the addition reaction . The key intermediate, 3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-1-ol, is then purified by recrystallization from optimized solvents to ensure high purity and yield .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-phenoxypropan-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and catalysts to ensure high efficiency and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-phenoxypropan-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-phenoxypropan-1-one involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors . By binding to these receptors, the compound can modulate various physiological processes, including smooth muscle contraction and neurotransmitter release. The pathways involved in these effects include G-protein-coupled receptor signaling and downstream effector mechanisms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-phenoxypropan-1-one is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Its methoxyphenyl and phenoxypropanone groups contribute to its high affinity for alpha1-adrenergic receptors and its potential as a therapeutic agent.

Properties

Molecular Formula

C20H24N2O3

Molecular Weight

340.4 g/mol

IUPAC Name

1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-phenoxypropan-1-one

InChI

InChI=1S/C20H24N2O3/c1-16(25-17-8-4-3-5-9-17)20(23)22-14-12-21(13-15-22)18-10-6-7-11-19(18)24-2/h3-11,16H,12-15H2,1-2H3

InChI Key

IKFFQRNLKOUNNA-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CCN(CC1)C2=CC=CC=C2OC)OC3=CC=CC=C3

Origin of Product

United States

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